N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
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Description
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C23H25N5O4S3 and its molecular weight is 531.66. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
The biophore models of sulfonylurea, imidazolinone, triazolopyrimidinesulfonamide, and 5-pyrimidyltriazolo-3-sulfonamides established significant leads to herbicidal activity. Specifically, N,N'-[1-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-ylthio)butane-2,3-di-imino]bis(2-chlorobenzenesulfonamide) was identified as a compound with good activity against a range of species, highlighting the potential for agricultural applications (Ren et al., 2000).
Anticancer Potential
Several studies have identified derivatives of N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide showing promising anticancer activities. For instance, compounds synthesized from 2-cyano-N'-[1-(4-(piperidin-1-ylsulfonyl) phenyl) ethylidene] acetohydrazide exhibited significant in vitro anticancer activity against human breast cancer cell lines, with some compounds displaying better activity than the reference drug Doxorubicin (Al-Said et al., 2011).
Enzyme Inhibition for Therapeutic Use
Novel sulfonamide derivatives have shown effective inhibition of carbonic anhydrase isozymes I and II, which are involved in various physiological processes. These findings suggest potential therapeutic applications for disorders related to enzyme dysfunction (Gokcen et al., 2016).
Antimicrobial and Antifungal Properties
The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides revealed compounds with significant screening against butyrylcholinesterase enzyme and potential for molecular docking studies. This research underscores the broader antimicrobial and antifungal potential of derivatives of the compound (Khalid et al., 2016).
Alzheimer’s Disease Treatment
Derivatives synthesized for Alzheimer’s disease treatment displayed enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease therapy. This research indicates the compound's potential as a new drug candidate for treating this neurodegenerative disorder (Rehman et al., 2018).
properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-16-6-5-7-18(14-16)24-20(29)15-33-23-27-26-22(34-23)25-21(30)17-8-10-19(11-9-17)35(31,32)28-12-3-2-4-13-28/h5-11,14H,2-4,12-13,15H2,1H3,(H,24,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWLGYBXDCKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
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